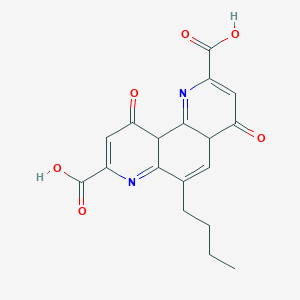
6-Butyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid is a complex organic compound with a unique structure that includes a phenanthroline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This might include the use of automated reactors and continuous flow systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
6-Butyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly at the phenanthroline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Butyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Butyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The phenanthroline core can chelate metal ions, which may inhibit enzyme activity or alter receptor function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4,10-Dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid: Lacks the butyl group, which may affect its reactivity and binding properties.
6-Methyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid: The methyl group instead of the butyl group can lead to different steric and electronic effects.
6-Ethyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid: Similar to the butyl derivative but with a shorter alkyl chain.
Uniqueness
The uniqueness of 6-Butyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid lies in its specific structural features, such as the butyl group, which can influence its chemical reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C18H16N2O6 |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
6-butyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid |
InChI |
InChI=1S/C18H16N2O6/c1-2-3-4-8-5-9-12(21)6-10(17(23)24)20-16(9)14-13(22)7-11(18(25)26)19-15(8)14/h5-7,9,14H,2-4H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
NNYMGHVYRIRSBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2C(=O)C=C(N=C2C3C1=NC(=CC3=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate](/img/structure/B14789721.png)
![Thieno[2,3-b]pyridine-5-carboxamide, N-[(4-chlorophenyl)methyl]-2,3,4,7-tetrahydro-7-methyl-2-(4-morpholinylmethyl)-4-oxo-](/img/structure/B14789726.png)
![Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate](/img/structure/B14789736.png)

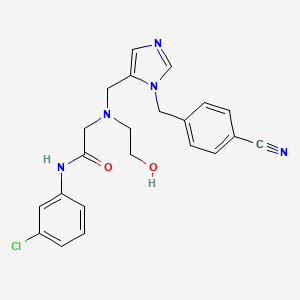
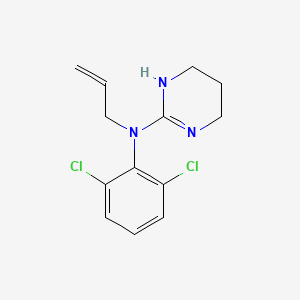
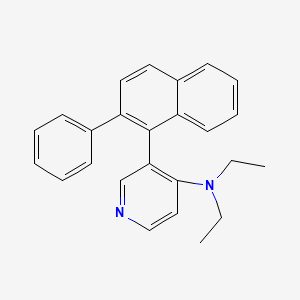
![1H-Pyrazole-4-carboxamide, N-[6-[3-amino-6-[2-(3-methoxy-1-azetidinyl)-4-pyridinyl]-2-pyrazinyl]-3-pyridinyl]-2,3-dihydro-2-(3-methoxyphenyl)-1,5-dimethyl-3-oxo-](/img/structure/B14789749.png)
![4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B14789752.png)
![2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B14789755.png)
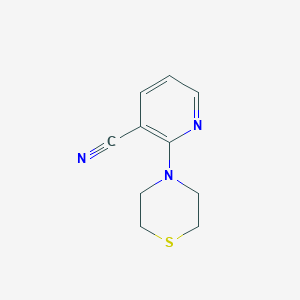
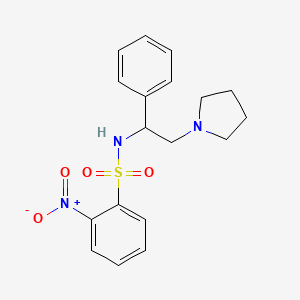
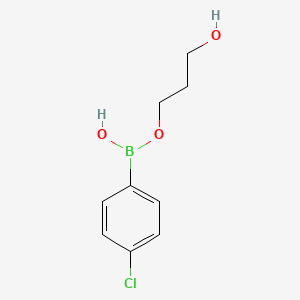
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide](/img/structure/B14789777.png)
